molecular formula C6H6N2O2S B102044 N-(4-Formyl-1,3-thiazol-2-YL)acetamide CAS No. 16444-13-6

N-(4-Formyl-1,3-thiazol-2-YL)acetamide

Cat. No. B102044
CAS RN: 16444-13-6
M. Wt: 170.19 g/mol
InChI Key: KBQWZCGLPJQCAU-UHFFFAOYSA-N
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Patent
US04742057

Procedure details

To a solution of 2-acetylamino-4-hydroxymethylthiazole (41 g) in a mixture of chloroform (2870 ml) and methanol (164 ml) was added manganese dioxide (410 g) with vigorous stirring for 1 hour and 20 minutes. The reaction mixture was filtered and the residue was added to a mixture of chloroform and ethanol (410 ml, 10:1 V/V). The mixture was heated with stirring and filtered. The residue was washed with a mixture of chloroform and ethanol (160 ml, 10:1 V/V). Every filtrates and washings were combined and evaporated to give 2-acetylamino-4formylthiazole (35.04 g).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
2870 mL
Type
solvent
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One
Quantity
410 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=1)(=[O:3])[CH3:2]>C(Cl)(Cl)Cl.CO.[O-2].[O-2].[Mn+4]>[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH:10]=[O:11])[N:9]=1)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(N1)CO
Name
Quantity
2870 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
164 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
410 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 1 hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the residue was added to a mixture of chloroform and ethanol (410 ml, 10:1 V/V)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with a mixture of chloroform and ethanol (160 ml, 10:1 V/V)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.04 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.